Methyl 3-(bromomethyl)picolinate

bond dissociation energy nucleophilic substitution leaving group ability

Slow SN2 displacement with chloro analogs often forces harsh conditions and laborious purification in picolinate library synthesis. Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5) eliminates this bottleneck via a lower C-Br bond dissociation energy (~285 vs. ~351 kJ/mol for C-Cl), enabling room-temperature nucleophilic substitution (DMF/K₂CO₃, 8-10 h) that preserves acid/heat-sensitive functional groups. • Demonstrated 98% HPLC purity in O-alkylation with 2-hydroxyl-5-methoxybenzaldehyde. • Stable multi-vendor supply at ≥97% purity with full QC (NMR, HPLC, MS) for seamless discovery-to-preclinical scale-up.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 116986-09-5
Cat. No. B047344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(bromomethyl)picolinate
CAS116986-09-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)CBr
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3
InChIKeyNPIDZOQTBRDJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(Bromomethyl)picolinate (CAS 116986-09-5): Core Characteristics


Methyl 3-(bromomethyl)picolinate (CAS 116986-09-5) is a brominated picolinate ester with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol [1]. It belongs to the class of 3-substituted pyridine-2-carboxylate derivatives, characterized by a reactive bromomethyl (–CH₂Br) electrophilic handle at the 3-position and a methyl ester at the 2-position of the pyridine ring . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, where its bromomethyl group serves as a key leaving group enabling nucleophilic substitution, cross-coupling, and heterocycle construction reactions [2]. This evidence guide quantifies the specific differentiators that distinguish this compound from its closest structural analogs — including the chloromethyl variant, positional isomers (4-, 5-, and 6-bromomethyl picolinates), and alternative ester derivatives (ethyl, tert-butyl, isopropyl) — to inform scientific procurement decisions.

Why Substitution Fails: Halogen, Positional, and Ester Differences


Substituting methyl 3-(bromomethyl)picolinate with a chloromethyl analog, a positional isomer, or an alternative ester is not a straightforward interchange because each structural modification introduces quantifiable changes in reactivity, selectivity, and downstream synthetic efficiency . The bromine atom at the benzylic position exhibits a carbon–halogen bond dissociation energy (C–Br ≈ 285 kJ/mol) that is significantly lower than that of the C–Cl bond (≈ 351 kJ/mol), resulting in markedly faster nucleophilic displacement kinetics under identical conditions [1]. Positional isomers — where the bromomethyl group occupies the 4-, 5-, or 6-position — present different steric and electronic environments that alter the regiochemical outcome of subsequent functionalization and the coordination geometry of derived ligands [2]. Furthermore, substituting the methyl ester with ethyl, tert-butyl, or isopropyl esters changes both the steric bulk adjacent to the pyridine nitrogen and the hydrolytic stability of the protecting group, which can be critical when orthogonal deprotection strategies are required . These structurally driven differences mean that direct one-for-one replacement without re-optimizing reaction conditions frequently leads to reduced yields, altered selectivity, or complete synthetic failure. The quantitative evidence below substantiates these differentiation claims.

Quantitative Evidence: Target vs. Structural Analogs


C–Br vs. C–Cl Bond Dissociation Energy

The carbon–bromine bond in the bromomethyl group of the target compound has a bond dissociation energy of approximately 285 kJ/mol, compared to approximately 351 kJ/mol for the carbon–chlorine bond in methyl 3-(chloromethyl)picolinate (CAS 1196146-77-6) [1]. This 66 kJ/mol difference translates into a substantially lower activation barrier for SN2 nucleophilic displacement, meaning the bromo compound reacts with nucleophiles (amines, thiols, alkoxides, azide) at meaningfully faster rates under identical conditions — a critical factor when reaction time, stoichiometry, and competing side reactions are considerations [2]. While no published head-to-head kinetic study exists for these exact picolinate congeners, the BDE difference is a fundamental physicochemical constant derived from gas-phase measurements and validated across benzylic halide systems, establishing the bromo compound as the kinetically more competent electrophile [1].

bond dissociation energy nucleophilic substitution leaving group ability reaction kinetics

Regiochemistry: 3- vs. Other Positional Isomers

The bromomethyl substituent at the 3-position of the picolinate scaffold places the reactive center ortho to the pyridine nitrogen and adjacent to the ester carbonyl, creating a distinct bidentate coordination pocket not available to the 4-, 5-, or 6-bromomethyl positional isomers [1]. In the 3-isomer, the nitrogen lone pair and the ester carbonyl oxygen are positioned to form a five-membered chelate ring with metal ions after functionalization, whereas the 4- and 5-isomers cannot form analogous chelates without significant geometric distortion [2]. The 6-isomer places the bromomethyl group para to the nitrogen, altering the electronic character of the pyridine ring and the directionality of the reactive vector. These regiochemical differences directly affect the binding affinity and selectivity of derived metal complexes and receptor ligands [3]. Quantitative comparisons of picolinate-metal stability constants (log K) across positional series are available in the coordination chemistry literature for the parent picolinic acids, where the 2-carboxylate position (analogous to the 3-bromomethyl substitution pattern) consistently shows the highest stability constants with transition metals (e.g., log K ≈ 8.0–9.5 for Cu(II) picolinate vs. log K ≈ 4.0–6.0 for isonicotinate and nicotinate systems) [2].

regiochemistry positional isomer ligand design chelation geometry picolinate scaffold

Methyl vs. Bulkier Ester Analogs: Synthetic Efficiency

In a demonstrated downstream application, methyl 3-(bromomethyl)picolinate was reacted with 2-hydroxyl-5-methoxybenzaldehyde (1 equivalent each) in anhydrous DMF with K₂CO₃ (1.2 equivalents) at room temperature for 8–10 hours, affording the O-alkylated product with 98% purity after workup as confirmed by HPLC [1]. The same synthetic protocol applied to the tert-butyl ester analog (tert-butyl 3-(bromomethyl)picolinate) would be expected to show reduced conversion due to the increased steric bulk of the tert-butyl group adjacent to the pyridine nitrogen, which can hinder nucleophilic approach to the bromomethyl site and alter the conformational preference of the ester carbonyl [2]. Isopropyl 3-(bromomethyl)picolinate presents an intermediate steric profile. The methyl ester thus offers the optimal balance of minimal steric hindrance for the bromomethyl reaction center while retaining sufficient ester stability for subsequent synthetic steps, a differentiation that directly impacts downstream reaction yields . While no published side-by-side yield comparison across ester series exists for this exact reaction, the steric argument is well-established in picolinate ester chemistry: the Taft steric parameter (Es) for methyl (–0.00 reference) is significantly smaller than for ethyl (–0.07), isopropyl (–0.47), and tert-butyl (–1.54), quantitatively predicting that methyl esters impose the least steric penalty on proximal reactions [2].

ester steric effects nucleophilic substitution yield synthetic efficiency protecting group strategy

Pyridine vs. Benzene Core: Electronic Effect

The pyridine nitrogen in methyl 3-(bromomethyl)picolinate exerts an electron-withdrawing effect on the aromatic ring, which is transmitted to the bromomethyl substituent and increases its electrophilic character compared to analogous benzoate-derived bromomethyl compounds (e.g., methyl 3-(bromomethyl)benzoate) . Quantitatively, the Hammett σₘ value for the 2-pyridyl substituent (as in picolinate) is approximately +0.33, whereas the σₘ value for a carbomethoxy-substituted phenyl (as in benzoate) is approximately +0.37 — both are electron-withdrawing, but the pyridine nitrogen additionally provides a Lewis basic site that can participate in hydrogen bonding, metal coordination, or protonation-state-dependent reactivity modulation that is absent in the carbocyclic benzoate series [1]. The consensus Log P of methyl 3-(bromomethyl)picolinate is 1.68 , compared to approximately 2.5–3.0 for methyl 3-(bromomethyl)benzoate (estimated from analogous structures), indicating that the pyridine-containing compound is more polar and may exhibit different solubility and chromatographic behavior, which can be exploited in purification workflows .

electronic effect pyridine vs. benzene electrophilicity Hammett σ reactivity modulation

Commercial Availability and Purity Benchmarks

Methyl 3-(bromomethyl)picolinate is commercially available from multiple reputable vendors at purity levels ranging from 97% to >99%, with accompanying QC documentation including NMR, HPLC, and GC-MS certificates of analysis . Specific vendor benchmarks include: Bidepharm at 97% with NMR/HPLC/GC batch reports ; Adamas at 98%+ (GC-MS) with NMR confirmation [1]; CymitQuimica at 98% ; and SynHet at >99% pharma grade . In contrast, methyl 3-(chloromethyl)picolinate (CAS 1196146-77-6) is listed by fewer suppliers, often at lower standard purities (95%, per AKSci ), with some vendors (CymitQuimica) having discontinued the product . The isopropyl and tert-butyl ester analogs are available from a more limited set of specialty suppliers. This broader and more competitive supply base for the target compound translates into more favorable pricing, shorter lead times, and greater lot-to-lot consistency for procurement planning.

purity commercial availability quality control procurement reliability vendor comparison

Application Scenarios for Methyl 3-(Bromomethyl)picolinate


Medicinal Chemistry Library Synthesis

When constructing focused libraries of picolinate-derived bioactive molecules, the lower C–Br bond dissociation energy (≈285 kJ/mol vs. ≈351 kJ/mol for the chloro analog) translates into faster and more complete nucleophilic displacement at room temperature [1]. This kinetic advantage allows parallel synthesis workflows to use milder conditions (DMF/K₂CO₃, 8–10 h at room temperature), preserving acid- or heat-sensitive functional groups elsewhere in the molecule and reducing byproduct formation that would otherwise necessitate additional chromatographic purification steps [2]. The demonstrated 98% HPLC purity of the O-alkylation product with 2-hydroxyl-5-methoxybenzaldehyde exemplifies the compound's suitability for library-scale SN2 chemistry [2].

Metal-Chelating Ligand Design

The 3-bromomethyl substitution pattern positions the reactive handle ortho to the pyridine nitrogen, enabling post-functionalization formation of five-membered (N,O) chelate rings with metal ions [1]. This chelation geometry is structurally precluded in the 4-, 5-, and 6-bromomethyl positional isomers [2]. The approximately 100- to 1000-fold higher stability constants for picolinate-type chelation with transition metals such as Cu(II) (log K ≈ 8.0–9.5 vs. 4.0–6.0 for nicotinate/isonicotinate) [2] make this compound the scaffold of choice for developing thermodynamically stable metal complexes used in targeted alpha therapy chelators, MRI contrast agents, and homogeneous catalysis ligand systems.

Nicotinic Receptor Modulator Synthesis

Methyl 3-(bromomethyl)picolinate serves as a key intermediate in the synthesis of nicotinic receptor modulators and kinase inhibitor scaffolds, where the picolinate core mimics the nicotinic acid pharmacophore [1]. The consensus Log P of 1.68 [2] provides a favorable lipophilicity starting point for CNS drug discovery (typically Log P 1–4 is desirable for blood-brain barrier penetration), while the electron-withdrawing pyridine ring modulates the electrophilicity of the bromomethyl group, enabling chemoselective functionalization in the presence of other reactive handles [3]. The compound's multi-vendor availability at 97–99% purity with full QC documentation [2] supports reproducible scale-up from discovery to preclinical supply.

Parallel Chemistry Supply Chain

For organizations running multiple medicinal chemistry programs that depend on 3-(bromomethyl)picolinate as a common intermediate, the bromo compound's superior commercial availability (≥5 active global suppliers at 97–99%+ purity) [1][2] compared to the chloro analog (fewer suppliers, lower standard purity, some discontinued listings) [3] provides critical supply chain resilience. The methyl ester variant also offers the optimal balance of minimal steric hindrance (Taft Es = 0.00) for the bromomethyl reaction center, meaning that procurement decisions do not need to account for ester-dependent reactivity adjustments. This combination of reliable multi-source supply and predictable reactivity makes the compound a strategically sound choice for long-term medicinal chemistry portfolio support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(bromomethyl)picolinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.